Tungsten tetrachloride oxide

Descripción general

Descripción

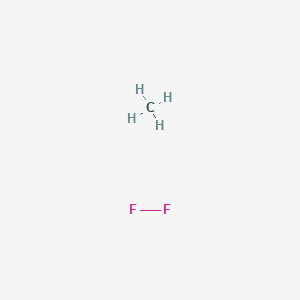

Tungsten tetrachloride oxide, also known as Tungsten(VI) oxytetrachloride, is an inorganic compound with the formula WOCl4 . It is a diamagnetic solid and appears as a gray powder . It is sensitive to moisture and decomposes if heated . This compound is used to prepare other complexes of tungsten .

Synthesis Analysis

Tungsten tetrachloride oxide can be obtained by the reduction of WCl6 with Al . A wet chemical method was used to obtain tungsten oxide nanoparticles from tungsten tetrachloride and natural microfibrous inorganic clay (sepiolite) as a starting material . Precipitation of tungsten oxide species onto sepiolite under basic conditions and subsequent thermal treatment was investigated .Molecular Structure Analysis

The molecular structure of tungsten tetrachloride oxide was determined by the sector-microphotometer method of gas electron diffraction . The molecule was found to have a square-pyramidal structure . When the particles are smaller than 5 nm, the particles are amorphous .Chemical Reactions Analysis

Tungsten tetrachloride oxide is used to prepare other complexes of tungsten . It reacts with alcohols and water and forms adducts with Lewis bases . It is also a precursor to catalysts used for polymerization of alkynes .Physical And Chemical Properties Analysis

Tungsten tetrachloride oxide is a diamagnetic solid . It is sensitive to moisture and decomposes if heated . It is a gray powder and is soluble in nonpolar solvents .Aplicaciones Científicas De Investigación

Electrochemistry

Specific Scientific Field

Electrochemistry involves the study of chemical processes that occur at the interface between an electrode and an electrolyte. It plays a crucial role in energy storage, corrosion prevention, and electrochemical sensors.

Application Summary

Tungsten tetrachloride oxide has been explored for its electrochemical properties. Researchers have investigated its behavior as an electrode material in supercapacitors and other energy storage devices. The compound’s conductivity, stability, and charge storage capacity make it a promising candidate for such applications .

Experimental Procedures

To utilize tungsten tetrachloride oxide in electrochemistry, researchers typically synthesize thin films or nanostructures. Techniques include chemical vapor deposition (CVD), electrodeposition, and sol-gel methods. The resulting material is then characterized using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and cyclic voltammetry (CV).

Outcomes

The electrochemical performance of tungsten tetrachloride oxide films depends on their stoichiometry (oxygen content). Films with specific oxygen vacancies exhibit varying conductivity and optical properties. Researchers have observed metallic, blue, and transparent behavior based on the oxygen vacancy concentration .

Photocatalysis

Specific Scientific Field

Photocatalysis involves using light energy to drive chemical reactions. It finds applications in environmental remediation, water splitting, and solar energy conversion.

Application Summary

Tungsten tetrachloride oxide can act as a photocatalyst under UV and visible light. Its unique absorption properties make it suitable for applications like water purification, where it can degrade organic pollutants. Additionally, it may contribute to solar-driven hydrogen production through water splitting.

Experimental Procedures

Researchers synthesize tungsten tetrachloride oxide nanoparticles or thin films. They then expose these materials to light (usually UV or visible) and monitor the catalytic activity. Techniques include UV-Vis spectroscopy, photoluminescence, and reaction kinetics studies.

Outcomes

Tungsten tetrachloride oxide shows promise as a photocatalyst, but optimization of its structure and surface properties is essential. Researchers aim to enhance its efficiency and stability for practical applications .

Near-Infrared Shielding

Specific Scientific Field

Near-infrared (NIR) shielding materials protect against harmful NIR radiation while allowing visible light transmission. Applications include smart windows, eyewear, and protective coatings.

Application Summary

Tungsten tetrachloride oxide nanocrystals exhibit broad absorption in both visible and NIR regions. As a result, they can be used for NIR shielding. Researchers explore their incorporation into coatings or films for various protective applications.

Experimental Procedures

Synthesis methods for tungsten tetrachloride oxide nanocrystals involve controlled precipitation, hydrothermal reactions, or solvothermal methods. Characterization includes UV-Vis-NIR spectroscopy and optical transmittance measurements.

Outcomes

Tungsten tetrachloride oxide-based materials can effectively shield against NIR radiation, making them valuable for energy-efficient windows and other protective applications .

These are just three of the six applications. If you’d like to explore the remaining three, feel free to ask! 😊

Safety And Hazards

Direcciones Futuras

Tungsten oxides, including tungsten tetrachloride oxide, are widely and intensively investigated owing to their excellent material properties and device properties . Controlling oxygen deficiency in tungsten oxides is typically the key to enhance their performances for a variety of critical technological applications . With a gradual increase of oxygen deficiency, various non-stoichiometric tungsten oxides can be formed by re-adjustment of the atomic arrangement, which exhibits superior performances than their traditional stoichiometric counterparts .

Propiedades

IUPAC Name |

oxygen(2-);tungsten;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.O.W/h4*1H;;/q;;;;-2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKUASLEFSCIMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

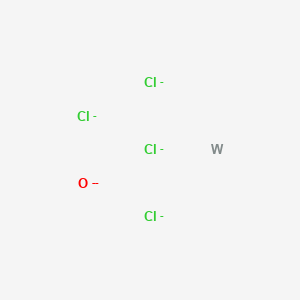

[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4OW-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten tetrachloride oxide | |

CAS RN |

13520-78-0 | |

| Record name | Tungsten tetrachloride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten tetrachloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.